4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

Prodigiosin biosynthesis O-Methyltransferase Substrate specificity

For laboratories engineering prodigiosin analogs, 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) is the non-negotiable biosynthetic intermediate. It is the exclusive substrate for PigF O-methyltransferase, enabling precise chemoenzymatic diversification at the 4-hydroxy position without harsh demethylation steps. Its 5-carbaldehyde and unsubstituted 2'-pyrrole ring are critical for modular tripyrrole assembly. Generic bipyrrole substitutions fail to replicate this specific reactivity for synthesizing B-ring functionalized prodiginines and tambjamines.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 108929-20-0
Cat. No. B564090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde
CAS108929-20-0
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1=CNC(=C1)C2=CC(=C(N2)C=O)O
InChIInChI=1S/C9H8N2O2/c12-5-8-9(13)4-7(11-8)6-2-1-3-10-6/h1-5,10-11,13H
InChIKeySAMHUHNCPNEMTP-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (108929-20-0) Procurement Overview: Chemical Class and Core Characteristics


4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (CAS: 108929-20-0), also known as HBC, is a 2,2'-bipyrrole derivative with a hydroxy group at the 4-position and a carbaldehyde at the 5-position of one pyrrole ring [1]. It is a key biosynthetic intermediate in the prodigiosin pathway, serving as the immediate substrate for the O-methyltransferase PigF to yield 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), which is then condensed with a monopyrrole to form the bioactive tripyrrole scaffold [2]. Its IUPAC name is 3-hydroxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde, with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 Da [3].

Why 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (108929-20-0) Cannot Be Replaced by Generic Bipyrrole Analogs


Generic substitution of 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde with other bipyrrole derivatives (e.g., 4-methoxy-2,2'-bipyrrole-5-carbaldehyde, 4-hydroxy-2,2'-bipyrrole-5-methanol, or unsubstituted 2,2'-bipyrrole) fails due to its unique functional group profile and position-specific role in biosynthetic and synthetic pathways. The 4-hydroxy group is the specific recognition element for the PigF O-methyltransferase, enabling the precise methylation step that produces MBC, the building block required for prodigiosin assembly [1]. Substitution with MBC bypasses this enzymatic step but eliminates the opportunity for chemoenzymatic diversification or selective derivatization at the hydroxyl position. The 5-carbaldehyde group provides a reactive handle for condensation reactions, while the unsubstituted 2'-pyrrole ring preserves the necessary nucleophilic character for subsequent coupling steps [2]. These structural features, when altered, disrupt the compound's function as a modular intermediate in the synthesis of B-ring functionalized prodiginines and tambjamines, as demonstrated by SAR studies [3].

Quantitative Differentiation of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (108929-20-0) Against Closest Analogs


Substrate Specificity of PigF O-Methyltransferase: Quantitative Comparison with 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) is the obligate substrate for the PigF O-methyltransferase, which catalyzes the final step in MBC biosynthesis. The enzyme exhibits strict substrate specificity for the 4-hydroxy group of HBC; 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is not a substrate for this enzyme but is the product. This unidirectional enzymatic conversion is defined in the KEGG reaction R11670 [1]. The reaction has been validated in multiple studies, including the characterization of PigF from Serratia and Hahella chejuensis [2].

Prodigiosin biosynthesis O-Methyltransferase Substrate specificity

Functional Group Reactivity: Hydroxyl Group Enables Selective Derivatization Not Possible with MBC

The 4-hydroxy group of HBC provides a chemically orthogonal handle for selective functionalization (e.g., alkylation, acylation, glycosylation) prior to condensation. In contrast, the methoxy group of MBC is a relatively inert protecting group that must be removed via harsh demethylation conditions (e.g., BBr3) to regenerate the hydroxyl function, which can compromise the integrity of the acid-labile bipyrrole and carbaldehyde moieties. This is particularly relevant for the synthesis of B-ring functionalized prodiginines, where SAR studies have demonstrated that modifications at the B-ring hydroxy/methoxy position significantly impact biological activity [1].

Synthetic handle Derivatization Prodiginine analogs

Positional Isomer Differentiation: 4-Hydroxy vs. Alternative Hydroxy/Carbaldehyde Regioisomers in Biosynthetic Context

The precise 4-hydroxy-5-carbaldehyde substitution pattern on the bipyrrole scaffold is essential for recognition by downstream biosynthetic enzymes. Alternative regioisomers, such as 3-hydroxy-2,2'-bipyrrole-5-carbaldehyde or 4-hydroxy-2,2'-bipyrrole-3-carbaldehyde, are not recognized by PigF and do not support prodigiosin production in mutant complementation studies. Specifically, Serratia marcescens mutants defective in HBC biosynthesis (class V mutants) can be functionally complemented only by exogenous HBC, not by other hydroxybipyrrole carbaldehyde regioisomers [1].

Regioselectivity Biosynthetic intermediate Metabolic engineering

Molecular Descriptors and Physicochemical Properties Differentiating HBC from MBC

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) and its methylated counterpart MBC exhibit distinct physicochemical profiles that influence their handling, purification, and suitability for specific applications. HBC (MW 176.17 Da) has 3 hydrogen bond donors and 3 hydrogen bond acceptors, whereas MBC (MW 190.20 Da) has 2 hydrogen bond donors and 3 acceptors due to the methyl substitution at the 4-hydroxy position [1][2]. This difference in hydrogen-bonding capacity affects solubility, chromatographic behavior, and crystallinity, which are critical parameters in both analytical and preparative workflows.

Physicochemical properties Hydrogen bonding Solubility

Optimal Application Scenarios for 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (108929-20-0)


Chemoenzymatic Synthesis of Prodigiosin and Analogs via PigF O-Methyltransferase

For laboratories employing chemoenzymatic strategies to produce prodigiosin or its analogs, HBC is the essential substrate for the PigF-catalyzed methylation step. This enzymatic conversion represents the terminal step in MBC biosynthesis, a bifurcated pathway branch that converges with MAP synthesis to yield the tripyrrole prodigiosin scaffold [1]. The use of HBC in this context is supported by extensive characterization of PigF from multiple bacterial sources, including Serratia and Hahella species [2].

Direct Synthesis of B-Ring Functionalized Prodiginines Without Demethylation

Researchers aiming to diversify the B-ring of prodiginines can utilize HBC as a starting material to directly install various functional groups (e.g., alkyl, acyl, glycosyl) at the 4-hydroxy position prior to condensation with a monopyrrole partner. This approach circumvents the need for demethylation of MBC, a step that often requires harsh reagents (e.g., BBr3) and can lead to degradation of the acid-sensitive bipyrrole core [1]. This streamlined route is particularly valuable for preparing SAR-focused libraries of B-ring functionalized prodiginines and tambjamines [2].

Metabolic Engineering and Mutasynthetic Precursor-Directed Biosynthesis

In metabolic engineering studies of prodigiosin-producing bacteria (e.g., Serratia marcescens, Streptomyces coelicolor), HBC serves as a pathway intermediate that can be exogenously supplied to complement mutants deficient in its biosynthesis. This enables the production of prodigiosin in engineered strains and facilitates mutasynthetic feeding experiments where chemically modified HBC analogs are incorporated to generate novel prodiginine derivatives [1].

Analytical Standard for Metabolomics and Pathway Elucidation

Due to its defined role in the prodigiosin biosynthetic pathway, HBC is a valuable analytical standard for LC-MS and NMR-based metabolomics studies aimed at monitoring secondary metabolite production in Serratia and related species. Its distinct molecular mass (176.17 Da) and unique fragmentation pattern allow for unambiguous identification and quantification in complex biological matrices, facilitating pathway flux analysis and gene cluster characterization [1].

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